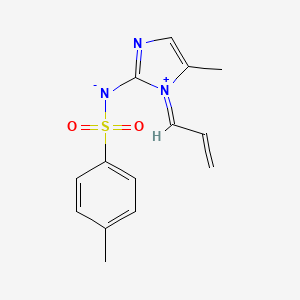
Cleomeolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Cleomeolide is typically extracted from the leaves of Cleome viscosa using liquid chromatography coupled with electrospray ionization mass spectrometry (LC-ESI-MS) . The extraction process involves the use of hydroalcoholic solvents to isolate the compound from the plant material . Industrial production methods for this compound are still under development, with ongoing research focused on optimizing extraction efficiency and yield .
Análisis De Reacciones Químicas
Cleomeolide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of this compound oxide, while reduction can yield this compound alcohol .
Aplicaciones Científicas De Investigación
Cleomeolide has been the subject of extensive scientific research due to its potential therapeutic properties . In chemistry, it is used as a model compound for studying diterpene lactones and their reactivity . In biology and medicine, this compound has shown promise as an antioxidant and anti-inflammatory agent . It has also been investigated for its potential use in treating various diseases, including cancer and neurodegenerative disorders .
Mecanismo De Acción
The mechanism of action of cleomeolide involves its interaction with specific molecular targets and pathways within the body . It is believed to exert its effects by modulating the activity of enzymes and receptors involved in oxidative stress and inflammation . This compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative damage to cells . Additionally, its anti-inflammatory effects are thought to result from its inhibition of pro-inflammatory cytokines and signaling pathways .
Comparación Con Compuestos Similares
Cleomeolide is unique among diterpene lactones due to its specific chemical structure and biological activity . Similar compounds include other diterpene lactones such as andrographolide and forskolin . While these compounds share some structural similarities with this compound, they differ in their specific functional groups and biological effects . For example, andrographolide is known for its anti-inflammatory and anticancer properties, while forskolin is used primarily for its ability to activate adenylate cyclase and increase cyclic AMP levels .
Propiedades
Número CAS |
72188-81-9 |
|---|---|
Fórmula molecular |
C20H30O3 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
2-hydroxy-1,7,8-trimethyl-17-methylidene-15-oxatricyclo[9.3.2.14,8]heptadec-11-en-16-one |
InChI |
InChI=1S/C20H30O3/c1-13-7-8-16-12-17(21)20(4)10-5-6-15(18(22)23-20)9-11-19(13,3)14(16)2/h6,13,16-17,21H,2,5,7-12H2,1,3-4H3 |
Clave InChI |
SHAHCGJNHYXFLV-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2CC(C3(CCC=C(CCC1(C2=C)C)C(=O)O3)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(4-Bromophenyl)-2-oxoethyl]-1H-imidazole-2,5-dione](/img/structure/B14474532.png)
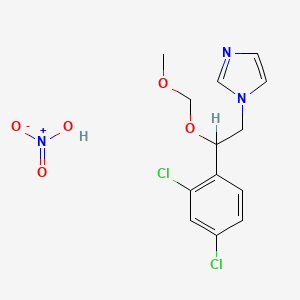
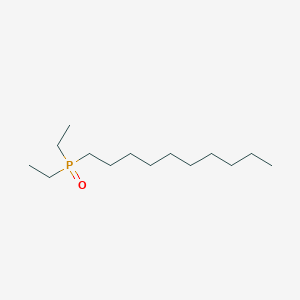
![Benzenesulfonamide, 4-[[4-(4-methylphenyl)-2-thiazolyl]amino]-](/img/structure/B14474566.png)
phosphanium bromide](/img/structure/B14474567.png)

![2-(But-3-en-1-yl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14474580.png)
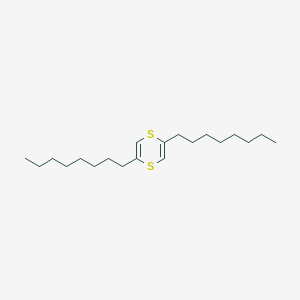
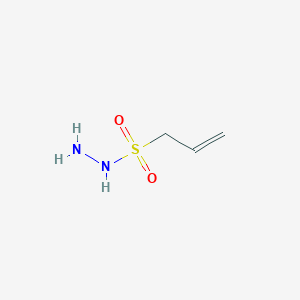


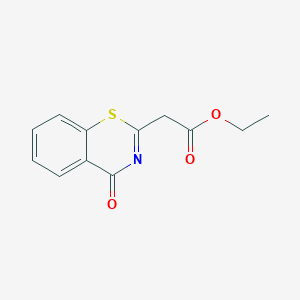
![Vanadium(4+) tetrakis[(piperidin-1-yl)methanide]](/img/structure/B14474630.png)
